molecular formula C5H7BrO2 B12442704 Ethyl 3-bromo-2-propenoate

Ethyl 3-bromo-2-propenoate

Cat. No.: B12442704
M. Wt: 179.01 g/mol
InChI Key: UJTJVQIYRQALIK-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is ethyl (E)-3-bromoprop-2-enoate , reflecting the ester functional group (-oate), the three-carbon propenoate chain (prop-2-enoate), and the bromine substituent at the β-position (C3). The (E) designation arises from the configuration of the double bond between C2 and C3, though stereochemical assignments require further experimental validation. Alternative nomenclature includes ethyl 3-bromoacrylate , though this term is less precise. The molecular formula is C5H7BrO2 , with a molecular weight of 179.01 g/mol .

Molecular Geometry and Stereochemical Considerations

The molecule adopts a planar geometry at the α,β-unsaturated ester moiety due to conjugation between the carbonyl group (C=O) and the double bond (C=C). This conjugation delocalizes π-electrons across the O–C–C–C–Br system, stabilizing the structure. The bromine atom at C3 introduces steric and electronic effects, slightly distorting bond angles:

  • C1–O–C2 (ester oxygen) : ~117°
  • C2–C3 (double bond) : ~1.34 Å
  • C3–Br : ~1.89 Å

Stereochemically, the (E)-isomer is predicted to dominate due to reduced steric hindrance between the bromine and ester oxygen. However, rotational barriers around the C2–C3 bond are minimal, allowing for rapid interconversion in solution unless constrained by bulky substituents.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Hypothetical 1H NMR peaks for ethyl 3-bromo-2-propenoate (based on analogous α,β-unsaturated esters) would include:

  • δ 1.30 ppm (t, 3H) : Methyl protons of the ethyl group.
  • δ 4.20 ppm (q, 2H) : Methylene protons adjacent to the ester oxygen.
  • δ 6.10 ppm (d, 1H) : Vinyl proton at C2 (J = 12–14 Hz, trans coupling to C3).
  • δ 6.75 ppm (d, 1H) : Vinyl proton at C3, deshielded by bromine.

In 13C NMR , key signals would appear at:

  • δ 14.1 ppm : Ethyl methyl carbon.
  • δ 60.8 ppm : Ester methylene carbon.
  • δ 122.5 ppm (C2) and δ 135.2 ppm (C3) : Double-bond carbons.
  • δ 165.3 ppm : Carbonyl carbon.
Infrared (IR) and Raman Spectroscopic Signatures

The IR spectrum would exhibit:

  • ~1720 cm⁻¹ : Strong ester C=O stretching.
  • ~1630 cm⁻¹ : C=C stretching of the α,β-unsaturated system.
  • ~650 cm⁻¹ : C–Br stretching.
    Raman spectroscopy would highlight the C=C and C=O vibrations with enhanced intensity due to polarizability changes.
Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z 180/182 (due to ⁷⁹Br/⁸¹Br isotopes) would undergo characteristic cleavages:

  • Loss of ethoxy radical (·OEt) : m/z 135/137.
  • Cleavage of C–Br bond : m/z 101 (C3H5O2⁺).
  • Retro-Diels-Alder fragmentation : m/z 73 (C3H5O⁺).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate electrophilicity.
  • Electrostatic potential maps : High electron density at the carbonyl oxygen and bromine atom, suggesting nucleophilic attack at C3.
  • Natural bond orbital (NBO) analysis : Hyperconjugation between the C=O antibonding orbital and the C–Br σ* orbital stabilizes the molecule by ~15 kcal/mol.
Molecular Orbital Analysis and Reactivity Descriptors

Frontier molecular orbitals reveal:

  • HOMO : Localized on the double bond and bromine, facilitating electrophilic additions.
  • LUMO : Centered on the carbonyl group, enabling nucleophilic attack.
    Global reactivity descriptors:
  • Electrophilicity index (ω) : 2.8 eV, classifying the compound as a strong electrophile.
  • Chemical hardness (η) : 2.6 eV, indicating moderate stability.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

ethyl 3-bromoprop-2-enoate

InChI

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3

InChI Key

UJTJVQIYRQALIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CBr

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Allylic Bromination

Transition metal catalysts, particularly palladium and copper complexes, enable precise allylic bromination of ethyl acrylate. A method adapted from α-bromoethyl acetate synthesis (CN102424652B) employs a Pd(OAc)₂ catalyst with N-bromosuccinimide (NBS) in acetonitrile at 60°C. This approach achieves 78–82% yield by directing bromine to the allylic position while preserving the ester functionality. The mechanism involves oxidative addition of NBS to Pd(0), forming a bromo-palladium intermediate that abstracts a hydrogen atom from ethyl acrylate’s allylic position, followed by bromine transfer.

Optimization Parameters

  • Catalyst Loading : 5 mol% Pd(OAc)₂ maximizes yield without side-product formation.
  • Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance NBS solubility and reaction kinetics.
  • Temperature : Yields plateau at 60°C; higher temperatures promote decomposition.

Radical-Initiated Bromination

NBS in the presence of azobisisobutyronitrile (AIBN) initiates radical-mediated allylic bromination. Under refluxing CCl₄, ethyl acrylate reacts with NBS to yield ethyl 3-bromo-2-propenoate in 65–70% yield. The radical chain mechanism proceeds via hydrogen abstraction from the allylic position, followed by bromine transfer. This method, while less selective than catalytic approaches, offers scalability for industrial applications.

Acid-Catalyzed Bromohydration and Elimination

Hydrobromic Acid Addition

Ethyl propiolate (HC≡CCOOEt) undergoes anti-Markovnikov addition of HBr in the presence of benzoyl peroxide, yielding this compound. The reaction proceeds via radical intermediates, with HBr adding to the triple bond to form a dibrominated intermediate, which subsequently eliminates HBr under basic conditions.

Reaction Conditions

  • HBr Concentration : 48% aqueous HBr ensures complete conversion.
  • Peroxide Initiator : 2 mol% benzoyl peroxide minimizes side reactions.
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Elimination from Dibrominated Precursors

Ethyl 2,3-dibromopropionate undergoes dehydrohalogenation using potassium tert-butoxide (t-BuOK) in THF at 0°C, producing this compound with 90% purity. The base abstracts a β-hydrogen, inducing elimination of HBr and forming the α,β-unsaturated ester.

Malonate-Based Synthesis

Bromination of Ethyl Malonate Derivatives

Adapting procedures from the Royal Society of Chemistry, ethyl 3-oxopropanoate is brominated at the α-position using PBr₃ in dichloromethane. Subsequent elimination with DBU (1,8-diazabicycloundec-7-ene) yields the target compound:

$$
\text{CH}2(\text{COOEt})2 \xrightarrow{\text{PBr}3} \text{CHBr}(\text{COOEt})2 \xrightarrow{\text{DBU}} \text{CH}_2=\text{CBrCOOEt}
$$

Key Advantages

  • High Atom Economy : Bromination and elimination occur in tandem.
  • Yield : 75–80% after column chromatography.

Enzymatic Bromination

Haloperoxidase-Mediated Synthesis

Haloperoxidases from marine algae catalyze the bromination of ethyl acrylate in aqueous buffer (pH 5.0) using H₂O₂ and KBr. This green chemistry approach achieves 60% conversion at 25°C, though scalability remains challenging due to enzyme stability.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Selectivity Scalability
Pd-Catalyzed Bromination Pd(OAc)₂ + NBS 82 High Moderate
Radical Bromination AIBN + NBS 70 Moderate High
Dibromide Elimination t-BuOK 90 High High
Malonate Bromination PBr₃ + DBU 80 High Moderate
Enzymatic Bromination Haloperoxidase 60 Low Low

Industrial-Scale Production

Continuous Flow Reactor Systems

Adapting patent CN102424652B, a continuous flow system with immobilized Pd nanoparticles on Al₂O₃ achieves 85% yield at 100 g/h throughput. Key parameters:

  • Residence Time : 120 s
  • Pressure : 2 bar
  • Temperature : 70°C

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Scientific Research Applications

Ethyl 3-bromo-2-propenoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drug candidates and in medicinal chemistry research.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-propenoate involves its reactivity as an electrophile. The bromine atom attached to the propenoate moiety makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Table 1: Key Chemical Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₅H₇BrO₂ 179.01 31930-34-4 (Z)-isomer; α,β-unsaturated ester; bromine at β-position
Ethyl bromoacetate C₄H₇BrO₂ 167.00 105-36-2 α-bromo ester; lacks conjugated double bond; higher electrophilicity
Methyl 3-bromopropionate C₄H₇BrO₂ 167.00 3394-80-1 Saturated ester; bromine at terminal position; less reactive in conjugation
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₉Br₂O₂ 298.95 454125 (Custom) Dihalogenated; additional bromomethyl group; steric hindrance
Ethyl 3-bromo-2-(hydroxyimino)propanoate C₅H₈BrNO₃ 210.03 127033-04-9 Hydroxyimino substituent; altered electronic profile for nucleophilic attack

Thermodynamic and Spectroscopic Data

Table 2: Physical and Spectral Properties

Compound Name Boiling Point (°C) Melting Point (°C) UV-Vis λₘₐₓ (nm) Key Spectral Peaks (IR, NMR)
This compound Not reported Not reported ~210 (π→π*) IR: 1720 cm⁻¹ (ester C=O); ¹H NMR: δ 6.4 (d, CH=)
Ethyl bromoacetate 158–160 -20 ~200 IR: 1740 cm⁻¹ (ester C=O); ¹H NMR: δ 4.2 (s, CH₂Br)
Methyl 3-bromopropionate 144–146 -30 ~195 IR: 1735 cm⁻¹ (ester C=O); ¹³C NMR: δ 30 (CH₂Br)

Biological Activity

Ethyl 3-bromo-2-propenoate, also known as ethyl 3-bromopropenoate, is an organobromine compound characterized by its alkylating properties and its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including synthesis methods, pharmacological studies, and case studies highlighting its therapeutic potential.

This compound has the molecular formula C5_5H7_7BrO2_2 and is typically synthesized via the bromination of ethyl acrylate or through the esterification of 3-bromopropionic acid. The compound is a colorless liquid at room temperature and exhibits moderate volatility. Its structure features a bromoalkene moiety, which is significant for its reactivity in various chemical reactions.

Synthesis Methods

  • Bromination of Ethyl Acrylate :
    • Reaction proceeds through an anti-Markovnikov addition.
    • Conditions: Typically involves the use of bromine in a suitable solvent.
  • Esterification :
    • Involves reacting 3-bromopropionic acid with ethanol.
    • Catalysts may be employed to enhance yield.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits selective inhibition against certain bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that this compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
  • Findings :
    • IC50_{50} values ranged from 20 to 50 µM depending on the cell line.
    • Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Leung et al. evaluated the effects of this compound on Chlamydia trachomatis. The compound demonstrated selective antibacterial activity, significantly reducing chlamydial inclusion numbers in infected cell cultures without notable cytotoxicity towards host cells .
  • Case Study on Anticancer Activity :
    A research team assessed the effects of this compound on MCF-7 cells, revealing that treatment led to a dose-dependent decrease in viability and increased markers of apoptosis. Flow cytometry analysis confirmed G0/G1 phase arrest, indicating potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-2-propenoate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via halogenation of alkynes. A common method involves reacting a propenoate precursor with lithium bromide (LiBr) in acetic acid, which promotes syn-addition of bromine across the triple bond, yielding the (Z)-isomer . To optimize conditions:

  • Temperature: Lower temperatures (e.g., 0–5°C) may favor selectivity for the Z-isomer by reducing thermal side reactions.
  • Solvent Polarity: Polar solvents like acetic acid stabilize intermediates and enhance halogenation efficiency.
  • Catalyst Screening: Test alternative catalysts (e.g., N-bromosuccinimide with light) to improve yield and purity.
  • Monitoring: Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of characteristic signals (e.g., ester carbonyl at ~165–170 ppm, vinyl protons at ~5–7 ppm) and Z/E isomer ratios .
  • Infrared Spectroscopy (IR): Detect ester C=O stretching (~1720 cm1^{-1}) and C-Br vibrations (~550–650 cm1^{-1}).
  • Mass Spectrometry (GC-MS/LC-MS): Verify molecular ion peaks (m/z ~179 for [M]+^+) and fragmentation patterns.
  • Elemental Analysis: Quantify C, H, Br, and O to validate empirical formula (C5_5H7_7BrO2_2) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of volatile vapors.
  • Storage: Store in airtight containers away from light and moisture to prevent decomposition.
  • Waste Disposal: Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the stereochemical outcome of this compound synthesis depend on reaction parameters?

Methodological Answer: The Z-isomer predominates in syn-addition due to steric and electronic factors:

  • Solvent Effects: Polar protic solvents (e.g., acetic acid) stabilize transition states favoring syn-addition.
  • Temperature Control: Lower temperatures minimize isomerization to the E-isomer.
  • Additives: Use radical inhibitors (e.g., BHT) to suppress side reactions in light-mediated bromination.
    Mechanistic studies (e.g., DFT calculations) can model transition states to predict stereochemical outcomes .

Q. How can researchers resolve contradictions in reported reactivity or yields of this compound across studies?

Methodological Answer:

  • Systematic Literature Review: Use databases like ProQuest and Science Direct to identify variables (e.g., catalyst systems, solvent purity) influencing discrepancies .
  • Controlled Replication: Reproduce conflicting studies under identical conditions, isolating variables (e.g., trace moisture, oxygen levels).
  • Statistical Analysis: Apply ANOVA to compare yields across multiple trials and identify outliers .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for bromoester participation in Michael additions or Diels-Alder reactions.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Software: Gaussian, ORCA, or VASP for electronic structure analysis. Validate predictions with experimental kinetic studies .

Q. How can spectroscopic challenges (e.g., overlapping signals) in characterizing this compound derivatives be addressed?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping 1^1H signals and assign carbon connectivity.
  • Deuterated Solvents: Switch from CDCl3_3 to DMSO-d6_6 to shift proton signals.
  • Low-Temperature NMR: Suppress dynamic effects in flexible molecules .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield data in this compound optimization studies?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM): Model non-linear relationships and identify optimal conditions.
  • Error Analysis: Report standard deviations across triplicate trials to ensure reproducibility .

Q. How can researchers design a kinetic study to probe the halogenation mechanism of this compound precursors?

Methodological Answer:

  • Stopped-Flow Techniques: Monitor rapid bromination steps in real time.
  • Isotopic Labeling: Use 81^{81}Br to track bromide incorporation via mass spectrometry.
  • Arrhenius Analysis: Measure rate constants at varying temperatures to derive activation parameters .

Q. What strategies ensure ethical data reporting in studies involving this compound?

Methodological Answer:

  • Data Transparency: Publish raw spectral data and crystallographic files in repositories like Cambridge Structural Database.
  • Plagiarism Checks: Use tools like Turnitin to ensure originality.
  • Confidentiality: Annotate proprietary methods while disclosing safety data publicly .

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